molecular formula C21H24N6OS B2694718 (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide CAS No. 95702-51-5

(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide

Cat. No. B2694718
CAS RN: 95702-51-5
M. Wt: 408.52
InChI Key: PQVRAQVJIGXPBS-HMAPJEAMSA-N
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Description

(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H24N6OS and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of new thiazole and pyrazole derivatives based on specific molecular scaffolds, highlighting their potential antimicrobial activities. For example, Gouda et al. (2010) synthesized new compounds through a sequence of reactions involving key intermediates like pyrazole derivatives, demonstrating promising antimicrobial properties against various microbial strains (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Cytotoxic Heterocyclic Compounds

The compound has also been utilized as a precursor in the synthesis of novel cytotoxic heterocyclic compounds. Mansour et al. (2020) reported the preparation of derivatives bearing significant structural motifs, showing potent growth inhibitory effects against cancer cell lines, emphasizing the potential of such compounds in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Chemical Reactivity and Derivative Synthesis

Further research by Stanovnik et al. (2002) focused on the chemical reactivity of related compounds, leading to the synthesis of 1-substituted 4-benzoylamino-5-methyl-1H-pyrazoles. This study provided insights into the regioselective reactions involving hydrazines, showcasing the versatility of these compounds in generating a wide array of derivatives with potential biological activities (Stanovnik, Bratušek, Rečnik, Svete, & Golič, 2002).

Antimicrobial and Anti-inflammatory Agents

Research on the synthesis of novel pyrazole, isoxazole, and other derivatives, as demonstrated by Kendre, Landge, and Bhusare (2015), has shown these compounds' potential as antimicrobial and anti-inflammatory agents. Their study indicates the multifaceted applications of such derivatives in addressing bacterial infections and inflammation, further underscoring the broad spectrum of research and application possibilities for (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide and its derivatives (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name

1-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6OS/c1-15-19(20(28)27(26(15)4)18-8-6-5-7-9-18)23-21(29)24-22-14-16-10-12-17(13-11-16)25(2)3/h5-14H,1-4H3,(H2,23,24,29)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVRAQVJIGXPBS-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C\C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-(dimethylamino)benzylidene)hydrazinecarbothioamide

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